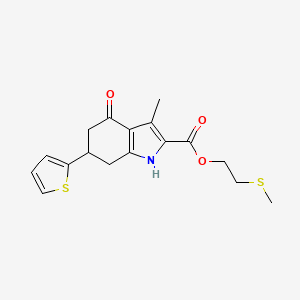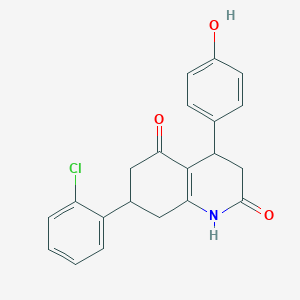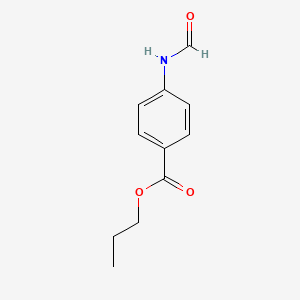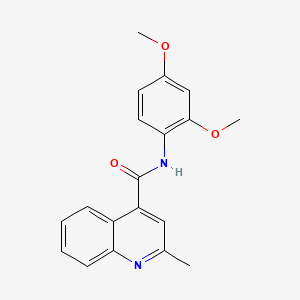![molecular formula C14H20N4O5S B4747211 N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide
Descripción general
Descripción
N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels in cells. The compound was first synthesized in the 1990s and has since been used in a variety of studies to better understand the mechanisms of ion transport in cells and the physiological effects of chloride channel inhibition.
Mecanismo De Acción
N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide works by binding to chloride channels in cells and preventing the flow of chloride ions across the cell membrane. This inhibition of chloride channels can have a variety of physiological effects, depending on the specific cell type and the concentration of N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide vary depending on the specific cell type and concentration of the compound used. In neurons, for example, N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission. In muscle cells, N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of calcium-activated chloride channels, leading to a decrease in muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide has several advantages as a research tool, including its ability to inhibit chloride channels in a wide range of cell types and its relatively low toxicity. However, the compound also has several limitations, including its complex synthesis process and its potential for off-target effects on other ion channels and transporters.
Direcciones Futuras
There are several potential future directions for research involving N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide. One area of interest is the development of more specific inhibitors of chloride channels that can be used to study the role of these channels in specific physiological processes. Another area of interest is the use of N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide as a tool for the study of ion transport in disease states, such as cystic fibrosis and hypertension. Overall, N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide is a valuable research tool that has the potential to contribute to our understanding of a wide range of physiological processes.
Aplicaciones Científicas De Investigación
N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide has been used in a variety of scientific research applications, including the study of chloride channels in cells and the effects of chloride channel inhibition on physiological processes. The compound has been shown to be effective in inhibiting chloride channels in a wide range of cell types, including neurons, muscle cells, and epithelial cells.
Propiedades
IUPAC Name |
N-[2-[(2-nitrophenyl)sulfonylamino]ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c19-14(17-10-4-1-5-11-17)15-8-9-16-24(22,23)13-7-3-2-6-12(13)18(20)21/h2-3,6-7,16H,1,4-5,8-11H2,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQGXWVGUOLZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4747140.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4747146.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)

![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)

![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
